molecular formula C16H10Cl2N2 B3027691 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine CAS No. 1354749-13-5

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine

Cat. No. B3027691
CAS RN: 1354749-13-5
M. Wt: 301.2 g/mol
InChI Key: AMIWORWNWXAMJA-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine, also known as 4-chloro-6-CPP, is an organic compound belonging to the pyrimidine family. It is a white crystalline solid that is soluble in water and ethanol. 4-Chloro-6-CPP is a versatile compound that has been used in a variety of scientific research applications, including as a fluorescent dye, a photostabilizer, and a photosensitizer.

Scientific Research Applications

Antiviral Activity

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine has been investigated for its potential as an antiviral agent. Notably, a study explored its binding affinity to SARS-CoV-2 proteins, specifically 3TNT and 6LU7 . The compound exhibited significant binding affinity, suggesting its suitability for treating COVID-19 .

Anti-Inflammatory Properties

Research has also explored the anti-inflammatory activity of this compound. By modulating inflammatory pathways, it may contribute to the development of novel anti-inflammatory drugs .

Mechanism of Action

Target of Action

Similar compounds have been reported to target cyclin-dependent kinase 2 (cdk2) in cancer treatment .

Mode of Action

Related compounds have been shown to inhibit cdk2, a protein kinase involved in regulating the cell cycle . By inhibiting CDK2, these compounds can halt cell division, which is particularly useful in the treatment of rapidly dividing cancer cells.

Biochemical Pathways

Compounds with similar structures have been shown to affect the cell cycle by inhibiting cdk2 . This inhibition can lead to cell cycle arrest and apoptosis, or programmed cell death.

Pharmacokinetics

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine have been studied to evaluate its pharmacological potential . These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Similar compounds have been shown to exhibit cytotoxic activities against various cell lines . This suggests that 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine may also have potential anticancer properties.

properties

IUPAC Name

4-chloro-6-(4-chlorophenyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-13-8-6-11(7-9-13)14-10-15(18)20-16(19-14)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIWORWNWXAMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354749-13-5
Record name 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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